molecular formula C14H16ClNO3S B2703285 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide CAS No. 1226444-22-9

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B2703285
CAS No.: 1226444-22-9
M. Wt: 313.8
InChI Key: DELHBLLUNCFBRG-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a furan ring, and a sulfonamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan-2-yl Propan-2-yl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-yl propan-2-yl intermediate.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor, such as 2-methylbenzenesulfonamide, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Hydrocarbon derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-(furan-2-yl)ethyl)aniline
  • 3-chloro-N-(1-(furan-2-yl)propyl)benzenesulfonamide
  • 2-chloro-N-(1-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Uniqueness

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of a chloro group, furan ring, and sulfonamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-yl)propan-2-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10(9-12-5-4-8-19-12)16-20(17,18)14-7-3-6-13(15)11(14)2/h3-8,10,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELHBLLUNCFBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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